molecular formula C7H8BrF3 B14868532 4-(Bromomethyl)-6,6,6-trifluorohex-1-yne

4-(Bromomethyl)-6,6,6-trifluorohex-1-yne

Cat. No.: B14868532
M. Wt: 229.04 g/mol
InChI Key: WCNBDFQCITYFGT-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6,6,6-trifluorohex-1-yne is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a hex-1-yne backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-6,6,6-trifluorohex-1-yne typically involves the bromination of a suitable precursor. One common method involves the reaction of a hex-1-yne derivative with bromine in the presence of a catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6,6,6-trifluorohex-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Bromomethyl)-6,6,6-trifluorohex-1-yne has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for potential use in drug development due to its unique reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Bromomethyl)-6,6,6-trifluorohex-1-yne exerts its effects involves the interaction of its bromomethyl group with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-6,6,6-trifluorohex-1-yne stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity compared to other bromomethyl compounds. This makes it particularly useful in applications requiring high reactivity and stability .

Properties

Molecular Formula

C7H8BrF3

Molecular Weight

229.04 g/mol

IUPAC Name

4-(bromomethyl)-6,6,6-trifluorohex-1-yne

InChI

InChI=1S/C7H8BrF3/c1-2-3-6(5-8)4-7(9,10)11/h1,6H,3-5H2

InChI Key

WCNBDFQCITYFGT-UHFFFAOYSA-N

Canonical SMILES

C#CCC(CC(F)(F)F)CBr

Origin of Product

United States

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